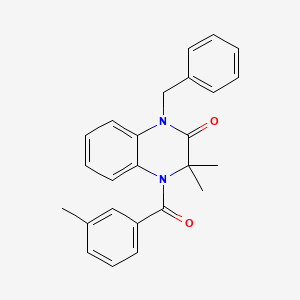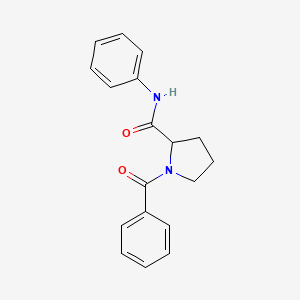
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, to inhibit the activity of certain enzymes, and to modulate the expression of certain genes. Additionally, the compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages and limitations for lab experiments. One advantage is that it has been synthesized using various methods, making it readily available for research. Additionally, the compound has been extensively studied, making it a well-characterized compound for research purposes. However, one limitation is that the mechanism of action of the compound is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several potential future directions for research involving 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could be done to elucidate the mechanism of action of the compound and to identify potential targets for its activity.
Synthesis Methods
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized using various methods. One method involves the reaction of 3-methylbenzoyl chloride with 1,2-diaminobenzene in the presence of triethylamine. This reaction leads to the formation of 3-methylbenzoyl-1,2-diaminobenzene, which is then reacted with benzyl bromide in the presence of potassium carbonate to form 1-benzyl-3-methylbenzoyl-1,2-diaminobenzene. Finally, this compound is reacted with cyclohexanone in the presence of acetic acid to form 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone.
Scientific Research Applications
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used in various scientific research applications. One study investigated its potential as a therapeutic agent for the treatment of cancer. The compound was found to inhibit the growth of cancer cells in vitro and in vivo. Another study investigated its potential as a treatment for Alzheimer's disease. The compound was found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-10-9-13-20(16-18)23(28)27-22-15-8-7-14-21(22)26(24(29)25(27,2)3)17-19-11-5-4-6-12-19/h4-16H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGOQHOXBMAXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3N(C(=O)C2(C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(1,4-dioxan-2-ylmethyl)methylamine](/img/structure/B5973745.png)
![{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5973755.png)
![3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5973767.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)


![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)